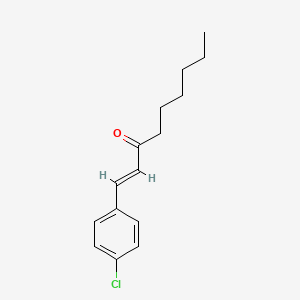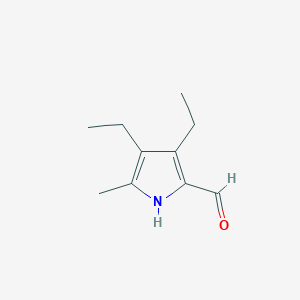
3,4-diethyl-5-methyl-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diethyl-5-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C10H15NO It is a derivative of pyrrole, characterized by the presence of ethyl and methyl substituents on the pyrrole ring and an aldehyde functional group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diethyl-5-methyl-1H-pyrrole-2-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-diethyl-5-methylpyrrole with a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Diethyl-5-methyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3,4-diethyl-5-methyl-1H-pyrrole-2-methanol.
Substitution: Halogenated or nitrated derivatives of the pyrrole ring.
Wissenschaftliche Forschungsanwendungen
3,4-Diethyl-5-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceuticals, particularly in the synthesis of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 3,4-diethyl-5-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The pyrrole ring may also participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde: Lacks the ethyl substituents, making it less sterically hindered.
4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde: Similar structure but with different substitution pattern.
5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carbaldehyde): A dimeric form with a methylene bridge.
Uniqueness: 3,4-Diethyl-5-methyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both ethyl and methyl groups provides a balance of steric and electronic effects, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
41728-28-3 |
|---|---|
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
3,4-diethyl-5-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H15NO/c1-4-8-7(3)11-10(6-12)9(8)5-2/h6,11H,4-5H2,1-3H3 |
InChI-Schlüssel |
HCTYDSZHPXUSTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NC(=C1CC)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



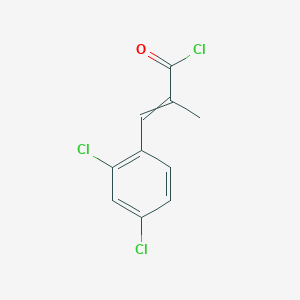
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid](/img/structure/B14662792.png)
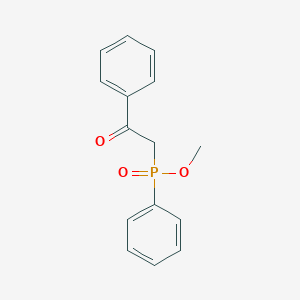


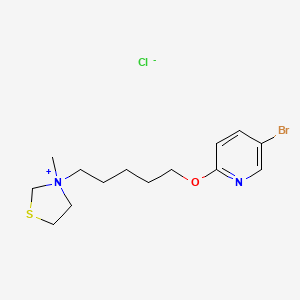
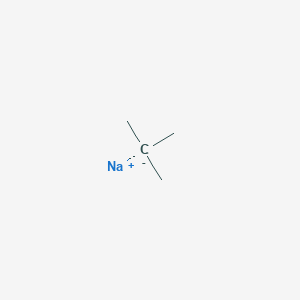

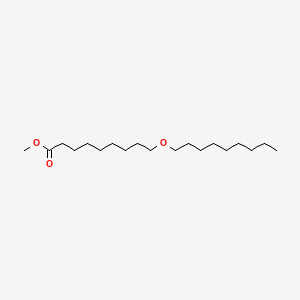
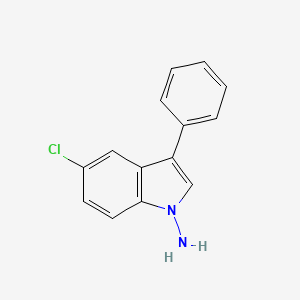
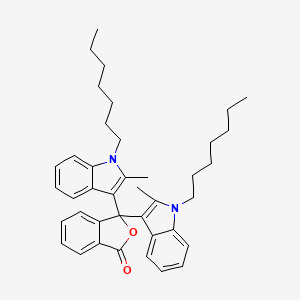
![3-Methylhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14662853.png)
